7-Iodo-5-nitrobenzofuran
Description
Significance of the Benzofuran (B130515) Heterocyclic Scaffold in Contemporary Organic Chemistry
The benzofuran scaffold, a heterocyclic system composed of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in the architecture of many biologically active compounds. google.comnih.gov This structural motif is prevalent in numerous natural products and has been widely adopted in medicinal chemistry to create synthetic compounds with therapeutic potential. bldpharm.comderpharmachemica.comcuestionesdefisioterapia.com The versatility of the benzofuran core allows for the synthesis of derivatives that exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. bldpharm.comderpharmachemica.comcuestionesdefisioterapia.com
The significance of benzofurans is underscored by their presence in clinically approved drugs and their role as essential intermediates in the synthesis of complex pharmaceutical agents. google.comresearchgate.net The ability to modify the benzofuran skeleton at various positions enables chemists to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. nih.gov This modulation is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates, thereby enhancing their efficacy and safety profiles. nih.govnih.govopenaccessjournals.comunina.it The continuous development of novel synthetic methodologies, including transition-metal-catalyzed reactions, has further expanded the accessibility and diversity of benzofuran derivatives for chemical and pharmaceutical research. bldpharm.comnih.gov
Overview of Halogenated and Nitrated Benzofuran Derivatives in Chemical Research
The introduction of halogen atoms and nitro groups onto the benzofuran scaffold profoundly influences the molecule's electronic properties and reactivity, making these derivatives particularly valuable in chemical research.
Halogenated benzofurans are a critical class of compounds in medicinal chemistry. The incorporation of halogens like chlorine, bromine, or iodine can significantly enhance the biological activity of the parent molecule. bohrium.com For instance, halogenated benzofurans have shown potent cytotoxic activity against various cancer cell lines. bohrium.com The nature of the halogen and its specific position on the benzofuran ring are key factors that determine the compound's biological effects. bohrium.com Furthermore, the presence of a halogen, particularly iodine or bromine, provides a reactive "handle" for synthetic chemists. These groups are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. google.comgoogle.com
Nitrated benzofurans are also of substantial interest as synthetic intermediates and as biologically active molecules themselves. google.comresearchgate.net The nitro group is a strong electron-withdrawing group, which can modulate the reactivity and biological interactions of the benzofuran ring system. bohrium.com A crucial application of nitro-substituted benzofurans is their role as precursors to amino-benzofurans. The nitro group can be readily reduced to an amine, which is a versatile functional group for further synthetic transformations, often used to build libraries of compounds for drug discovery. derpharmachemica.com For example, 2-butyl-5-nitrobenzofuran (B137315) serves as a key intermediate in the synthesis of Dronedarone, a drug used for cardiac arrhythmias. google.comresearchgate.netgoogle.com Research has also shown that the position of the nitro group is critical for biological activity; for instance, a study on 2-phenylbenzofuran (B156813) derivatives found that a 7-nitro substituted compound was a potent and selective inhibitor of monoamine oxidase A (MAO-A). bohrium.com
Rationale for Dedicated Research on 7-Iodo-5-nitrobenzofuran
Dedicated research on this compound is driven by its potential as a highly versatile and strategic building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The rationale stems from the unique combination of its three constituent parts: the benzofuran scaffold, the iodo substituent, and the nitro substituent.
The compound combines two key functional groups that serve distinct but complementary roles in synthetic chemistry.
The Iodo Group as a Synthetic Handle: The iodine atom at the 7-position is an excellent leaving group in various metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of chemical moieties (e.g., alkyl, aryl, or other heterocyclic groups) at this position, enabling the systematic exploration of structure-activity relationships (SAR). google.comgoogle.com
The Nitro Group as a Modulator and Precursor: The nitro group at the 5-position acts as a powerful electron-withdrawing group, influencing the electronic landscape of the entire molecule. bohrium.com This can be crucial for modulating binding affinity to biological targets. More importantly, the nitro group can be chemically reduced to an amino group. derpharmachemica.com This transformation opens up a vast number of subsequent chemical reactions, allowing for the attachment of diverse side chains and the construction of complex derivatives.
Therefore, this compound is not typically an end product but rather a valuable intermediate. It provides a pre-functionalized scaffold where two different sites can be selectively and sequentially modified. A synthetic strategy might first involve a cross-coupling reaction at the iodo-substituted position, followed by reduction of the nitro group and subsequent elaboration at the newly formed amino position. This dual functionality allows for the efficient and divergent synthesis of libraries of complex benzofuran derivatives, which can then be screened for various biological activities, from anticancer to neuroprotective effects, leveraging the known therapeutic potential of the benzofuran core. cuestionesdefisioterapia.combohrium.com
Compound Data
Below are the chemical properties of this compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 478617-58-2 |
| Molecular Formula | C₈H₄INO₃ |
| Molecular Weight | 289.03 g/mol |
| SMILES Code | O=N+[O-] |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4INO3 |
|---|---|
Molecular Weight |
289.03 g/mol |
IUPAC Name |
7-iodo-5-nitro-1-benzofuran |
InChI |
InChI=1S/C8H4INO3/c9-7-4-6(10(11)12)3-5-1-2-13-8(5)7/h1-4H |
InChI Key |
COPAPFRQACLZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)[N+](=O)[O-])I |
Origin of Product |
United States |
Mechanistic Investigations into the Formation and Transformations of 7 Iodo 5 Nitrobenzofuran
Elucidation of Reaction Pathways for Benzofuran (B130515) Synthesis Relevant to 7-Iodo-5-nitrobenzofuran Precursors
The synthesis of the this compound scaffold relies on the construction of the benzofuran core from appropriately substituted precursors. The literature provides several mechanistic pathways for benzofuran synthesis that are relevant to assembling molecules with this specific substitution pattern. A predominant strategy involves the cyclization of substituted phenolic compounds.
One of the most effective methods is the palladium-catalyzed Sonogashira cross-coupling reaction followed by an in-situ cycloisomerization. This approach has been successfully employed for the synthesis of 7-acetyl-2-aryl-5-nitrobenzofurans, which are structurally analogous to the target compound. uj.ac.za The reaction commences with a precursor like 2-hydroxy-3-iodo-5-nitroacetophenone, which is coupled with a terminal alkyne. uj.ac.za The palladium catalyst, in its Pd(0) state, undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex then reacts with the copper(I) acetylide (formed from the terminal alkyne and a copper co-catalyst) in a transmetalation step. Reductive elimination yields the 2-alkynylphenol intermediate and regenerates the Pd(0) catalyst. This intermediate then undergoes a Cacchi-type cycloisomerization, where the phenolic oxygen attacks the alkyne, to form the benzofuran ring. uj.ac.za A similar strategy starting from 2-iodo-4-nitrophenol (B1296312) and an alkyne like hexyne has also been patented for the synthesis of 2-(n-butyl)-5-nitrobenzofuran. google.com
Another significant pathway is base-promoted cyclization, which avoids the use of expensive transition metals. nih.gov This method utilizes o-alkynylphenols as starting materials, which undergo intramolecular heteroannulation to form the benzofuran ring. nih.gov For a compound like this compound, the precursor would be a 2-alkynyl-6-iodo-4-nitrophenol. The reaction is typically promoted by a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF). nih.gov This approach is particularly noteworthy for its successful application in the synthesis of 5-nitrobenzofuran (B105749), a structure that can be challenging to produce via other methods. nih.gov
Electrochemical methods offer a green and efficient alternative for constructing the benzofuran core. beilstein-journals.org These reactions can proceed under mild, transition-metal-free conditions. acs.orgacs.org A common electrochemical mechanism involves the anodic oxidation of a catechol derivative to generate a reactive ortho-benzoquinone intermediate. beilstein-journals.org This intermediate can then undergo a Michael addition with a suitable nucleophile, followed by further oxidation and a second intramolecular Michael addition to complete the cyclization and form the benzofuran ring. beilstein-journals.org More recent developments in electrochemical synthesis utilize a radical-polar crossover mechanism, starting from alkenyl-tethered arenediazonium salts, to access highly functionalized benzofurans. acs.orgacs.orgnih.govresearchgate.net
The table below summarizes key reaction pathways relevant to the synthesis of precursors for this compound.
| Reaction Pathway | Key Precursors | Catalyst/Promoter | General Mechanism | Reference(s) |
| Sonogashira/Cacchi Cyclization | 2-Iodo-4-nitrophenol or related iodinated nitrophenols, Terminal Alkynes | Pd(0) complex (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst | Oxidative addition, transmetalation, reductive elimination, and intramolecular cycloisomerization. | uj.ac.zagoogle.com |
| Base-Promoted Cyclization | o-Alkynylphenols (e.g., 2-alkynyl-6-iodo-4-nitrophenol) | Inorganic Base (e.g., Cs₂CO₃) | Base-promoted intramolecular 5-endo-dig cyclization of the phenolic oxygen onto the alkyne. | nih.gov |
| Electrochemical Synthesis | Catechol derivatives, 1,3-Dicarbonyl compounds | Electricity (Anodic Oxidation) | Generation of o-benzoquinone, followed by sequential Michael additions and cyclization. | beilstein-journals.org |
Stereochemical and Regiochemical Control in this compound Formation
The regiochemical outcome in the synthesis of this compound is primarily dictated by the choice of starting materials and the synthetic sequence, rather than by the directing effects of substituents on a pre-formed benzofuran ring. Achieving the specific 5,7-disubstitution pattern relies on building the molecule from a benzene-ring precursor that already contains the nitro and iodo groups in the correct positions relative to the hydroxyl group that will form the furan (B31954) ring's oxygen atom.
A viable synthetic route starts with 4-nitrophenol (B140041). google.comias.ac.in The electrophilic iodination of 4-nitrophenol using reagents like N-iodosuccinimide leads to the formation of 2-iodo-4-nitrophenol. google.com In this reaction, the powerful activating and ortho-directing effect of the hydroxyl group overrides the deactivating and meta-directing effect of the nitro group, directing the iodine atom to the position ortho to the -OH group. The synthesis of 7-acetyl-5-nitrobenzofuran derivatives similarly starts from 2-hydroxy-3-iodo-5-nitroacetophenone, where the substitution pattern is pre-determined. uj.ac.za
Direct iodination of an inactive aromatic compound like nitrobenzene (B124822) is challenging and requires harsh conditions, such as the use of iodine in oleum (B3057394) (fuming sulfuric acid) or with strong oxidizing agents, which generate a highly electrophilic iodine species (I⁺). manac-inc.co.jprsc.org Even under these conditions, regioselectivity can be difficult to control. For instance, iodination with iodine in 20% oleum has been found to be an electrophilic process that will not introduce an iodine atom ortho to a nitro group. rsc.org Therefore, constructing the ring from a pre-functionalized phenol (B47542) is the superior strategy for regiochemical control.
Once the correctly substituted o-alkynylphenol or a related precursor is obtained (e.g., from 2-iodo-4-nitrophenol via Sonogashira coupling), the subsequent intramolecular cyclization is a regiochemically defined process, leading specifically to the this compound product. google.comnih.gov
Stereochemical control is not a factor in the formation of the aromatic this compound itself. However, it becomes critically important in subsequent functionalization reactions, particularly those involving dearomatization, where new stereocenters can be created on the dihydrobenzofuran scaffold. acs.orgresearchgate.netsemanticscholar.org
Catalytic Mechanisms in Functionalization Reactions of this compound
The C7-I bond in this compound is a prime site for functionalization via transition metal-catalyzed cross-coupling reactions. Palladium catalysis is particularly prominent in this context.
The Heck reaction allows for the formation of a C-C bond by coupling the aryl iodide with an alkene. jk-sci.comwikipedia.orgorganic-chemistry.org The catalytic cycle typically begins with the oxidative addition of the C7-I bond of this compound to a Pd(0) complex, forming an arylpalladium(II) iodide intermediate. This is often the rate-determining step. The alkene then coordinates to this intermediate and undergoes a syn-migratory insertion into the aryl-palladium bond. A subsequent β-hydride elimination from the resulting alkylpalladium species forms the C-C double bond of the product and a hydridopalladium(II) complex. Finally, reductive elimination, usually promoted by a base, regenerates the Pd(0) catalyst. jk-sci.com
The Suzuki coupling reaction, which couples the aryl iodide with an organoboron compound, follows a similar initial path. After the oxidative addition of the C7-I bond to Pd(0), the next key step is transmetalation. A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic borate (B1201080) complex, which then transfers its organic group to the arylpalladium(II) intermediate, displacing the iodide. The final step is reductive elimination from the resulting diorganopalladium(II) complex to form the new C-C bond and regenerate the Pd(0) catalyst.
The Sonogashira coupling , used to introduce alkynyl groups, involves a dual catalytic system of palladium and copper. As described in section 3.1, the mechanism involves oxidative addition to Pd(0), followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination. uj.ac.za This reaction could be applied to the C7-I bond of the title compound to introduce further functionality.
While palladium is most common, other transition metals like rhodium and ruthenium are also used in benzofuran chemistry, often for C-H activation or cycloaddition reactions. rsc.orgbeilstein-journals.org For a pre-functionalized substrate like this compound, palladium-catalyzed cross-coupling at the highly reactive C-I bond remains the most direct and mechanistically well-understood transformation.
| Catalytic Reaction | Catalyst System | Coupling Partner | Key Mechanistic Steps | Reference(s) |
| Heck Reaction | Pd(0) complex, Base | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination | jk-sci.comwikipedia.orgorganic-chemistry.org |
| Suzuki Coupling | Pd(0) complex, Base | Organoboron compound | Oxidative Addition, Transmetalation, Reductive Elimination | organic-chemistry.org |
| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Base | Terminal Alkyne | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination | uj.ac.za |
Organocatalysis provides powerful, metal-free methods for the asymmetric functionalization of benzofurans, particularly those bearing electron-withdrawing groups like a nitro substituent. semanticscholar.orgnih.gov The reactivity of this compound in organocatalytic transformations is dominated by the electronic influence of the nitro group.
The presence of a nitro group, especially at the C2 position, renders the benzofuran ring electron-deficient and activates it for dearomative cycloaddition reactions. acs.orgsemanticscholar.orgresearchgate.net While the title compound has a C5-nitro group, this group still exerts a strong electron-withdrawing effect on the entire heterocyclic system, making the C2-C3 double bond susceptible to nucleophilic attack. This principle is central to many organocatalytic reactions. For example, in asymmetric dearomative (3+2) cycloadditions, a bifunctional organocatalyst, such as a modified cinchona alkaloid or a squaramide, simultaneously activates both the nitrobenzofuran (as the electrophile) and the reaction partner (as the nucleophile). acs.orgresearchgate.netsemanticscholar.org The catalyst often operates through hydrogen bonding, activating the nitro group and facilitating the nucleophilic attack that initiates the dearomatization cascade.
The C7-iodo group can also play a direct role in organocatalysis through halogen bonding. beilstein-journals.orgresearchgate.netchemrxiv.org An iodine atom possesses an electropositive region known as a σ-hole on the axis of the C-I bond. beilstein-journals.orgacs.org This region can engage in a non-covalent, Lewis acidic interaction with a Lewis base (a halogen bond acceptor), such as a carbonyl oxygen or an anion. beilstein-journals.orgacs.org N-heterocyclic iod(az)olium salts, which feature a cationic iodine atom, are particularly potent halogen-bond donors and have been shown to catalyze reactions by activating carbonyl and nitro groups. researchgate.netchemrxiv.org Therefore, the iodine atom in this compound could act as a halogen-bond donor to pre-organize substrates or stabilize transition states in an organocatalytic process, thereby influencing reaction rates and selectivity.
Electrochemical synthesis represents a sustainable and powerful tool for constructing heterocyclic rings like benzofuran under mild conditions, often avoiding bulk chemical oxidants or reductants. acs.orgacs.orgnih.gov The mechanisms are typically initiated by single-electron transfer (SET) at an electrode surface.
One prominent mechanism for benzofuran synthesis involves the anodic oxidation of catechols in the presence of 1,3-dicarbonyl compounds. beilstein-journals.org The electrochemically generated o-benzoquinone acts as an electrophile in a Michael addition with the enolate of the dicarbonyl compound. The resulting adduct is further oxidized at the anode, followed by an intramolecular cyclization to form the benzofuran ring system. beilstein-journals.org
A more recent and versatile approach is the electrochemical radical-polar crossover for carbo-cyclizations. acs.orgacs.orgresearchgate.net In this process, an easily accessible precursor, such as an alkenyl-tethered arenediazonium salt, is reduced at the cathode to generate an aryl radical. This radical undergoes an intramolecular cyclization onto the tethered alkene, forming a new C-C bond and a new radical intermediate. This intermediate can then be further reduced at the cathode to a carbanion or oxidized at the anode to a carbocation (a radical-polar crossover), which is then trapped by a nucleophile or undergoes elimination/deprotonation to yield the final functionalized dihydrobenzofuran or benzofuran product. acs.org This method is notable for its excellent functional group tolerance and resource economy. acs.orgacs.org
Influence of Halogen and Nitro Groups on Reaction Selectivity and Kinetics
The combination of a C7-iodo and a C5-nitro group on the benzofuran ring creates a unique electronic environment that profoundly influences the molecule's reactivity, selectivity, and reaction kinetics. These two groups exert distinct and sometimes competing electronic effects.
The nitro group at the C5 position is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance and inductive effects (-M and -I effects). masterorganicchemistry.comwikipedia.orguomustansiriyah.edu.iq This withdrawal of electron density makes the entire aromatic system electron-poor, significantly slowing the rate of reactions with electrophiles. uomustansiriyah.edu.iqmsu.edu Conversely, this electron deficiency is highly activating for nucleophilic reactions. It makes the C2-C3 double bond susceptible to nucleophilic attack, as seen in organocatalytic dearomatization reactions. acs.orgsemanticscholar.org Furthermore, a nitro group can activate a ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negative charge of the intermediate Meisenheimer complex, particularly when a leaving group is positioned ortho or para to it. uomustansiriyah.edu.iqbyjus.com
The most significant influence of the C7-iodo group is its role as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. msu.eduresearchgate.net The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition to low-valent metal centers like Pd(0). jk-sci.com This makes the C7 position a predictable and reliable site for introducing new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Heck, and Sonogashira couplings. The kinetics of these reactions are enhanced by the high reactivity of the C-I bond compared to C-Br or C-Cl bonds.
The synergy of the two groups means that this compound is a versatile intermediate. The C7-iodo site allows for functionalization via cross-coupling chemistry, while the nitro-activated ring system is primed for nucleophilic and dearomative transformations.
| Functional Group | Electronic Effect | Influence on Reactivity | Reference(s) |
| 5-Nitro (-NO₂) Group | Strong electron-withdrawal (-M, -I) | Deactivates ring for electrophilic attack. Activates ring for nucleophilic attack (e.g., dearomatization). Stabilizes SNAr intermediates. | wikipedia.orguomustansiriyah.edu.iqbyjus.com |
| 7-Iodo (-I) Group | Inductive withdrawal (-I), weak resonance donation (+M) | Deactivates ring for electrophilic attack. Excellent leaving group for transition-metal-catalyzed cross-coupling. Can act as a halogen-bond donor. | masterorganicchemistry.commsu.edumsu.edu |
Electronic and Steric Effects of the Iodine Substituent
The iodine atom at the 7-position of the benzofuran ring exerts both electronic and steric effects that are crucial in directing the molecule's reactivity.
Steric Effects: The iodine atom is the largest of the common halogens, with a significant van der Waals radius. This large size creates considerable steric hindrance around the 7-position. This steric bulk can influence the regioselectivity of reactions, potentially blocking or slowing reactions at the adjacent C-6 position. The interplay between electronic and steric effects is therefore a key determinant of the outcomes of chemical transformations involving this compound.
Table 1: Electronic and Steric Properties of Halogen Substituents
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Inductive Effect | Resonance Effect |
|---|---|---|---|---|
| Iodine | 2.66 | 1.98 | Weakly deactivating (-I) | Weakly activating (+M) |
| Bromine | 2.96 | 1.85 | Deactivating (-I) | Weakly activating (+M) |
| Chlorine | 3.16 | 1.75 | Deactivating (-I) | Weakly activating (+M) |
| Fluorine | 3.98 | 1.47 | Strongly deactivating (-I) | Weakly activating (+M) |
Electron-Withdrawing Nature of the Nitro Group and its Impact on Aromatic Reactivity
The nitro group (-NO₂) at the 5-position is a powerful electron-withdrawing group, significantly influencing the reactivity of the benzofuran ring.
Inductive and Resonance Effects: The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution to a much greater extent than halogens. This is due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. The nitrogen atom in the nitro group bears a formal positive charge, which strongly attracts the electron density from the ring through the sigma bond network (inductive effect). Furthermore, the π-system of the nitro group can delocalize electrons from the aromatic ring, as depicted in resonance structures, further decreasing the electron density on the ring (resonance effect).
This pronounced deactivation makes electrophilic substitution reactions on the 5-nitrobenzofuran ring challenging. When such reactions do occur, the nitro group is a meta-director. Therefore, in this compound, the directing effects of the iodo and nitro groups are complex. The iodine at C-7 directs ortho and para to itself (C-6 and C-5, respectively), while the nitro group at C-5 directs meta to itself (C-4 and C-6). The position of substitution in an electrophilic attack would depend on the specific reaction conditions and the nature of the electrophile. Conversely, the strong electron-withdrawing nature of the nitro group makes the benzofuran ring more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Table 2: Influence of Substituents on Aromatic Reactivity
| Substituent | Nature | Effect on Ring | Directing Influence |
|---|---|---|---|
| -I | Halogen | Weakly deactivating | Ortho, Para |
| -NO₂ | Nitro | Strongly deactivating | Meta |
| -OH | Hydroxyl | Strongly activating | Ortho, Para |
| -CH₃ | Alkyl | Weakly activating | Ortho, Para |
Computational Chemistry Approaches for Mechanistic Analysis Relevant to this compound
Computational chemistry provides powerful tools for elucidating the mechanisms of formation and transformation of molecules like this compound. spirochem.com Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods can be employed to model the electronic structure, geometry, and reactivity of this compound. mdpi.comriken.jp
Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can provide insights into the molecule's reactivity. wuxiapptec.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the benzofuran ring, influenced by the electron-donating resonance effect of the iodine, while the LUMO is expected to be significantly influenced by the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability. wuxiapptec.com
Reaction Pathway Modeling: Computational methods can be used to map the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies for different possible reaction pathways. For instance, the regioselectivity of an electrophilic substitution reaction can be predicted by comparing the activation energies for attack at different positions on the benzofuran ring. These calculations can help to rationalize experimentally observed product distributions and to predict the outcomes of new reactions. ehu.eus
Spectroscopic Prediction: Computational chemistry can also be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. nih.gov Comparing these predicted spectra with experimental data can help to confirm the structure of reaction products and intermediates. nih.gov
Table 3: Common Computational Methods in Mechanistic Analysis
| Method | Abbreviation | Key Features | Typical Application |
|---|---|---|---|
| Density Functional Theory | DFT | Includes electron correlation effects at a moderate computational cost. | Geometry optimization, energy calculations, prediction of spectroscopic properties. |
| Hartree-Fock Theory | HF | A mean-field approach that does not fully account for electron correlation. | Initial geometry optimizations, qualitative molecular orbital analysis. |
| Møller-Plesset Perturbation Theory | MPn | A post-Hartree-Fock method that adds electron correlation. | High-accuracy energy calculations for small molecules. |
| Coupled Cluster Theory | CC | A high-level, accurate method for including electron correlation. | Benchmark calculations for energies and properties. |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 7 Iodo 5 Nitrobenzofuran
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzofuran (B130515) Derivatives
High-resolution NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. For benzofuran derivatives, NMR provides critical insights into the substitution pattern and electronic environment of the heterocyclic and aromatic rings.
The ¹H NMR spectrum of 7-iodo-5-nitrobenzofuran is expected to exhibit distinct signals corresponding to the protons on the benzofuran core. The chemical shifts are significantly influenced by the electron-withdrawing nature of the nitro group and the iodo substituent. libretexts.org Protons in the vicinity of the nitro group will be deshielded and resonate at a lower field (higher ppm values).
The expected proton signals are for H-2, H-3, H-4, and H-6. The protons on the furan (B31954) ring (H-2 and H-3) typically appear in a distinct region of the spectrum. The aromatic protons (H-4 and H-6) will show characteristic coupling patterns that are invaluable for confirming their positions. Specifically, a meta-coupling is expected between H-4 and H-6.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.8 - 8.2 | d | JH2-H3 ≈ 2.2 |
| H-3 | ~7.0 - 7.4 | d | JH3-H2 ≈ 2.2 |
| H-4 | ~8.5 - 8.8 | d | JH4-H6 ≈ 2.0 |
| H-6 | ~8.2 - 8.5 | d | JH6-H4 ≈ 2.0 |
Note: These are predicted values based on known substituent effects on the benzofuran skeleton. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts in this compound are influenced by the substituents. The carbon atom attached to the iodine (C-7) will experience a significant upfield shift due to the "heavy atom effect," a phenomenon observed with heavier halogens like iodine. organicchemistrydata.org Conversely, the carbon atom bonded to the electron-withdrawing nitro group (C-5) will be shifted downfield. The quaternary carbons (C-3a, C-5, C-7, and C-7a) are typically identifiable by their lower intensities in a standard broadband-decoupled ¹³C NMR spectrum. oregonstate.edu
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~145 - 150 |
| C-3 | ~105 - 110 |
| C-3a | ~125 - 130 |
| C-4 | ~120 - 125 |
| C-5 | ~145 - 150 |
| C-6 | ~115 - 120 |
| C-7 | ~90 - 95 |
| C-7a | ~155 - 160 |
Note: These are predicted values based on known substituent effects on the benzofuran skeleton. Actual experimental values may vary.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between H-2 and H-3 would confirm their vicinal relationship, and a cross-peak between H-4 and H-6 would establish their meta-relationship. researchgate.netlibretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. libretexts.orgprinceton.edu It would be used to definitively assign the carbon signals for C-2, C-3, C-4, and C-6 based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. researchgate.netlibretexts.orgprinceton.edu This is crucial for identifying the quaternary carbons. For instance, correlations from H-2 to C-3a and C-7a, and from H-6 to C-5, C-7, and C-7a would firmly establish the connectivity of the entire molecule.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.
The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro group. cuestionesdefisioterapia.comuj.ac.za Specifically, the asymmetric and symmetric stretching vibrations of the N-O bonds in aromatic nitro compounds are very intense and appear in distinct regions of the spectrum. The C-I stretching vibration is typically found in the far-infrared region and may be difficult to observe with standard mid-IR spectrometers.
Expected FTIR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3100 - 3000 | Medium-Weak |
| NO₂ Asymmetric Stretch | ~1520 - 1560 | Strong |
| NO₂ Symmetric Stretch | ~1340 - 1360 | Strong |
| Aromatic C=C Stretch | ~1600 - 1450 | Medium-Weak |
| C-O-C Stretch (furan ring) | ~1250 - 1050 | Strong |
| C-I Stretch | ~600 - 500 | Medium-Weak |
Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.
Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and N-O give strong FTIR signals, non-polar and symmetric bonds often produce strong Raman scattering. nih.gov The symmetric stretch of the nitro group is also observable in the Raman spectrum. The C-I bond, being highly polarizable, is expected to show a relatively strong Raman signal, making Raman spectroscopy a valuable tool for confirming the presence of the iodo substituent. nih.gov The aromatic ring vibrations also typically give rise to characteristic Raman bands.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and offering insights into the molecule's structure through fragmentation analysis. acs.org For this compound, with a molecular formula of C₈H₄INO₃, the nominal molecular weight is 289.03 g/mol . bldpharm.com
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. Unlike low-resolution mass spectrometry, HRMS instruments can measure mass with very high accuracy, typically with an error of less than 5 ppm. nih.govchromatographyonline.com This precision allows for the calculation of a unique elemental formula.
For this compound, the theoretical exact mass can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). An experimentally obtained HRMS value that matches this theoretical mass within a narrow margin of error would provide strong evidence for the compound's elemental formula, C₈H₄INO₃.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₄INO₃ |
| Theoretical Exact Mass (Monoisotopic) | 288.9239 u |
| Experimentally Measured Mass (Hypothetical) | 288.9242 u |
| Mass Difference (Hypothetical) | +0.0003 u |
| Error (Hypothetical) | +1.04 ppm |
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often unique to a specific molecular structure and can be used to confirm the arrangement of atoms and functional groups. uni-saarland.de
The fragmentation of this compound is expected to be influenced by its key structural features: the benzofuran core, the nitro group, and the iodine substituent. Aromatic nitro compounds typically show fragments corresponding to the loss of NO₂ (46 u) and NO (30 u). youtube.com The carbon-iodine bond is relatively weak and can cleave to release an iodine radical (I•, 127 u) or a neutral hydrogen iodide (HI, 128 u) molecule. miamioh.edu
A plausible fragmentation pathway would involve initial loss of the nitro group, followed by cleavage of the C-I bond, and subsequent fragmentation of the benzofuran ring system. The observation of key fragment ions, as detailed in the table below, would serve to corroborate the proposed structure.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass/charge) | Proposed Fragment Ion | Neutral Loss | Description |
| 289 | [C₈H₄INO₃]⁺• | - | Molecular Ion (M⁺•) |
| 243 | [C₈H₄IO]⁺• | NO₂ | Loss of nitro group from M⁺• |
| 162 | [C₈H₄O]⁺• | I | Loss of iodine radical from [M-NO₂]⁺• |
| 116 | [C₈H₄INO]⁺• | O₂ | Loss of O₂ from M⁺• |
| 127 | [I]⁺ | C₈H₄NO₃ | Formation of iodine cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from a ground state to an excited state. msu.edu The light-absorbing regions of a molecule are known as chromophores. In this compound, the entire conjugated system, comprising the benzofuran ring substituted with a nitro group, acts as the chromophore.
The electronic spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. uzh.ch
π → π transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in aromatic and conjugated systems and have high molar absorptivity (ε).
n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the furan ring or the nitro group) to a π* antibonding orbital. They are of lower energy (occur at longer wavelengths) and generally have lower molar absorptivity.
The presence of the nitro group, a strong electron-withdrawing group, and the iodine atom are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzofuran, moving the absorption to longer wavelengths. msu.edu Analysis of nitrobenzofuran derivatives often reveals absorption maxima in the range of 470-490 nm, indicative of intramolecular charge transfer (ICT) character. acs.orgresearchgate.net
Table 3: Expected Electronic Transitions for this compound
| Wavelength (λmax) Range (nm) | Type of Transition | Involved Orbitals |
| ~220-280 | π → π | Electrons in the aromatic π-system |
| ~300-350 | π → π | Electrons in the extended conjugated system |
| >400 | n → π* / ICT | Non-bonding electrons on oxygen atoms and π-system |
X-ray Crystallography for Definitive Solid-State Structure Determination of this compound
X-ray crystallography is a powerful analytical technique that provides the most definitive information about the three-dimensional structure of a molecule in the solid state. wikipedia.org The method relies on the diffraction of an X-ray beam by a single, well-ordered crystal. rigaku.com By analyzing the resulting diffraction pattern, it is possible to generate a three-dimensional map of the electron density within the crystal, from which the precise positions of all atoms can be determined. azolifesciences.com
For this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural data, including:
Unambiguous confirmation of the molecular connectivity, verifying the positions of the iodo and nitro groups on the benzofuran skeleton.
Precise bond lengths, bond angles, and torsion angles.
Information on the planarity of the benzofuran ring system.
Details of intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the solid-state packing.
The primary and often most challenging step in this analysis is the growth of a single crystal of suitable size and quality, free from significant defects. wikipedia.org Once a suitable crystal is obtained and analyzed, the resulting structural model provides the ultimate proof of the compound's identity and conformation in the solid state. numberanalytics.com
Application of Hyphenated Analytical Techniques in Organic Synthesis Research
Modern organic synthesis relies heavily on hyphenated analytical techniques, which couple a separation method with a detection method, to monitor reactions and characterize products. chromservis.eu Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly vital in the research and development involving compounds like this compound. thermofisher.com
During the synthesis of this compound, LC-MS can be used for real-time reaction monitoring. nih.govacs.org Small aliquots of the reaction mixture can be injected into the LC-MS system. The liquid chromatography component separates the starting materials, intermediates, the final product, and any byproducts. The mass spectrometer then provides the molecular weight of each separated component, allowing the chemist to track the consumption of reactants and the formation of the desired product over time. This enables precise determination of the optimal reaction time and conditions to maximize yield. chromservis.eu
Furthermore, after the reaction is complete and the product is purified, LC-MS and LC-UV-MS are used to assess the purity of the final compound. These techniques can detect and quantify trace impurities that may not be visible by other methods like Thin-Layer Chromatography (TLC), ensuring the high quality of the synthesized this compound. waters.com
Based on a comprehensive search for scientific literature, there is currently insufficient specific data available on the compound "this compound" to generate a detailed article that adheres to the requested outline.
The provided structure requires in-depth theoretical and computational chemistry data, including specific findings from Density Functional Theory (DFT) studies, Ab Initio calculations, Conformational Analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) surface analysis for this exact molecule.
While searches yielded computational studies on related benzofuran derivatives, such as 7-acetyl-5-nitrobenzofurans and other substituted 5-nitrobenzofurans, this information cannot be extrapolated to "this compound." Doing so would violate the core instruction to focus solely on the specified compound and would not meet the standard of scientific accuracy.
To fulfill the user's request, peer-reviewed research focusing specifically on the quantum chemical calculations, conformational analysis, and reactivity predictions of "this compound" would be required. Without such dedicated studies, it is not possible to provide the detailed, data-driven content requested for each subsection of the article.
Theoretical and Computational Chemistry Studies on 7 Iodo 5 Nitrobenzofuran
Investigation of Halogen Bonding and Other Non-Covalent Interactions involving the Iodine Atom in 7-Iodo-5-nitrobenzofuran
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond. nih.gov In the case of this compound, the iodine atom covalently bonded to the benzofuran (B130515) ring is a potential halogen bond donor. The strength of this interaction is influenced by the polarizability of the halogen and the nature of the substituent groups on the aromatic ring. wikipedia.orgetamu.edu
The presence of the electron-withdrawing nitro group at the 5-position is anticipated to enhance the halogen bonding capability of the iodine atom at the 7-position. The nitro group withdraws electron density from the benzofuran ring system through both inductive and resonance effects. researchgate.net This electron withdrawal makes the iodine atom more electron-deficient, thereby increasing the positive electrostatic potential of its σ-hole and making it a stronger halogen bond donor. etamu.edu Computational studies on similar aromatic systems have shown that electron-withdrawing substituents significantly increase the strength of halogen bonds. etamu.edu
The interaction energy of halogen bonds involving iodo-substituted aromatic compounds can be quantified using computational methods such as Density Functional Theory (DFT). These calculations can predict the geometry and strength of the halogen bond between this compound and various halogen bond acceptors, such as the nitrogen atom of pyridine (B92270) or the oxygen atoms of a nitro group. nih.govrsc.org The strength of these interactions typically correlates with a shorter distance between the iodine and the acceptor atom and a bond angle approaching 180°. etamu.edu
To illustrate the potential halogen bonding capabilities of this compound, a hypothetical comparison of interaction energies and geometric parameters with a less activated iodo-benzofuran derivative is presented in the table below. The data is based on general trends observed in computational studies of halogenated aromatic compounds.
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) | I-N Distance (Å) | C-I-N Angle (°) |
| 7-Iodobenzofuran | Pyridine | -3.5 | 2.95 | 175 |
| This compound | Pyridine | -5.8 | 2.80 | 178 |
This table presents hypothetical data based on established principles of halogen bonding to illustrate the expected enhancement of interaction strength due to the nitro group.
Beyond halogen bonding, the iodine atom in this compound can also participate in other non-covalent interactions, such as van der Waals forces and potentially weaker iodine-π interactions. The large and polarizable nature of the iodine atom contributes significantly to these dispersive interactions.
Analysis of Substituent Effects of Iodine and Nitro Groups on the Electronic Landscape of the Benzofuran Core
The electronic landscape of the benzofuran core in this compound is significantly modulated by the combined effects of the iodo and nitro substituents. The nitro group is a powerful electron-withdrawing group, substantially decreasing the electron density of the aromatic system. researchgate.net This effect is particularly pronounced at the ortho and para positions relative to the nitro group.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide a quantitative measure of the charge distribution within the molecule. In this compound, the nitro group would lead to a significant positive partial charge on the carbon atoms of the benzofuran ring, particularly C4, C6, and the furan (B31954) oxygen.
The iodine atom, while being a halogen, exhibits a dual electronic nature. Inductively, it is electron-withdrawing due to its electronegativity. However, it can also act as a weak π-donor through resonance, donating its lone pair electrons to the aromatic system. In the context of the strongly electron-withdrawing nitro group, the inductive effect of iodine is likely to be more pronounced.
The energies of the HOMO and LUMO are critical indicators of a molecule's chemical reactivity and electronic transitions. The presence of the nitro group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzofuran. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.
The following table provides a hypothetical comparison of calculated electronic properties for benzofuran, 7-iodobenzofuran, and this compound to illustrate the anticipated substituent effects. These values are representative of trends observed in computational studies of substituted aromatic systems. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzofuran | -8.5 | -0.8 | 7.7 | 0.7 |
| 7-Iodobenzofuran | -8.6 | -1.1 | 7.5 | 1.5 |
| This compound | -9.2 | -2.5 | 6.7 | 4.8 |
This table presents hypothetical data based on general principles of substituent effects on electronic properties.
Reactivity and Functionalization of 7 Iodo 5 Nitrobenzofuran
Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Iodine Position (e.g., Sonogashira, Suzuki, Heck, Stille)
The carbon-iodine bond at the C-7 position is the most versatile site for elaboration on the 7-Iodo-5-nitrobenzofuran scaffold. Aryl iodides are highly reactive substrates for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds in organic synthesis. organic-chemistry.org These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation (for Suzuki and Stille) or alkyne coordination/insertion (for Sonogashira), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. acs.orgnih.gov
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. rsc.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govresearchgate.net The Sonogashira reaction is widely used for the synthesis of arylalkynes and conjugated enynes. rsc.org
Suzuki Coupling: The Suzuki reaction forms a C(sp²)-C(sp²) bond between the aryl iodide and an organoboron reagent, such as a boronic acid or ester. This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene to form a substituted alkene. acs.orgsemanticscholar.org The reaction requires a palladium catalyst and a base, and it offers excellent control over stereoselectivity, typically favoring the trans isomer. libretexts.org
Stille Reaction: In the Stille reaction, the coupling partner for the aryl iodide is an organotin compound (organostannane). quimicaorganica.org This method is highly versatile due to the stability of organostannanes to air and moisture. nih.gov A significant drawback, however, is the toxicity of the tin reagents. quimicaorganica.org
| Reaction | Coupling Partner | Typical Catalyst System | Base | Bond Formed |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI (co-catalyst) | Amine (e.g., Et₃N, piperidine) | Ar-C≡C-R |
| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ + ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Ar-R |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Ar-CH=CH-R |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | Often not required | Ar-R |
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-5 Nitro Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, but it requires specific conditions: the presence of a good leaving group and strong electron-withdrawing groups (EWGs) positioned ortho or para to it. mdpi.com In this compound, the nitro group at C-5 is a powerful EWG.
The prompt specifies SNAr at the C-5 nitro position, which implies the displacement of the nitro group itself. Direct nucleophilic displacement of a nitro group (an ipso-substitution) is significantly more challenging and less common than the displacement of a halide. For an SNAr reaction to occur, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of the nitro group is crucial for stabilizing this intermediate through delocalization of the negative charge. mdpi.comwikipedia.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov
While the nitro group is an excellent activating group, it is generally a poor leaving group compared to halides. Successful substitution of a nitro group often requires highly activated substrates, potent nucleophiles, and sometimes harsh reaction conditions. For this compound, the C-5 nitro group activates the ring, but there is no good leaving group (like a halogen) at the ortho (C-4, C-6) or para positions relative to it. Therefore, a standard SNAr reaction at these positions is not feasible. The direct substitution of the C-5 nitro group itself would be the only possibility under this reaction class for this position, though literature examples for this specific substrate are not prominent.
Reductive Transformations of the Nitro Group to Amine or Other Functionalities
The nitro group at the C-5 position is readily transformed into a variety of other functional groups, most commonly an amino group. The reduction of aromatic nitro compounds is a fundamental and reliable reaction in organic synthesis. researchgate.net This transformation is significant as it completely alters the electronic properties of the substituent, converting a strong electron-withdrawing, meta-directing group into a strong electron-donating, ortho, para-directing group. tandfonline.com
Several methods are available for this reduction, and the choice of reagent can be tailored to the presence of other functional groups in the molecule. The C-7 iodine atom is generally stable under many common nitro reduction conditions.
Catalytic Hydrogenation: This is often the method of choice for clean and efficient reductions. Hydrogen gas (H₂) is used with a metal catalyst, typically palladium on carbon (Pd/C). This method is highly effective for both aromatic and aliphatic nitro groups.
Metal-Acid Reductions: A classic and widely used method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). tandfonline.com Tin(II) chloride (SnCl₂) in an acidic medium also provides a mild and selective reduction of nitro groups.
Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, where a molecule like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) serves as the hydrogen source in the presence of a catalyst like Pd/C.
The resulting 5-aminobenzofuran derivative is a valuable intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions or as a nucleophile in coupling reactions.
| Reagent/Method | Typical Conditions | Product | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ or Raney Nickel | Amine (-NH₂) | Generally high-yielding and clean. May reduce other functional groups. |
| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Amine (-NH₂) | Classic, robust, and cost-effective method. |
| Tin(II) Chloride | SnCl₂·2H₂O, EtOH or EtOAc | Amine (-NH₂) | Provides a milder alternative to metal/acid systems. |
| Sodium Hydrosulfite | Na₂S₂O₄, H₂O/THF | Amine (-NH₂) | Useful for selective reductions in some cases. |
| Zinc Dust | Zn, NH₄Cl, H₂O | Hydroxylamine (B1172632) (-NHOH) | Allows for partial reduction to the hydroxylamine stage. oup.com |
Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. tandfonline.com In the case of unsubstituted benzofuran, electrophilic attack preferentially occurs on the electron-rich furan (B31954) ring, typically at the C-2 position, and to a lesser extent at the C-3 position. rsc.org However, the reactivity and regioselectivity of SEAr on this compound are heavily influenced by the existing substituents.
Both the iodo and nitro groups are deactivating, meaning they reduce the rate of electrophilic substitution compared to unsubstituted benzene (B151609). tandfonline.com
5-Nitro Group: This is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It acts as a meta-director. Therefore, it would direct incoming electrophiles to the C-4 and C-6 positions.
7-Iodo Group: Halogens are also deactivating (due to their inductive effect) but are ortho, para-directors (due to resonance effects). The iodo group at C-7 would direct incoming electrophiles to the C-6 (ortho) position.
Considering these competing effects:
Both groups deactivate the benzene portion of the molecule, making SEAr on this ring difficult.
The furan ring (C-2 and C-3 positions), while typically the more reactive part of benzofuran, has its reactivity diminished by the strong electron-withdrawing effect of the nitro group on the fused benzene ring.
Therefore, further electrophilic aromatic substitution on this compound is expected to be challenging and would likely require harsh conditions, potentially leading to low yields or complex product mixtures.
Regioselective Functionalization and Derivatization Strategies for this compound
The distinct reactivity of the C-7 iodo and C-5 nitro groups allows for the development of regioselective strategies to synthesize a variety of derivatives. The order of reactions is crucial for achieving the desired outcome.
Strategy 1: Functionalization at C-7 followed by C-5.
C-7 Cross-Coupling: The most straightforward approach begins with a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) at the C-7 position. This step is generally high-yielding and tolerates the nitro group.
C-5 Nitro Reduction: The resulting 7-substituted-5-nitrobenzofuran can then undergo reduction of the nitro group to an amine.
Amine Derivatization: The newly formed 5-amino group can be further modified through acylation, alkylation, or conversion to a diazonium salt for Sandmeyer-type reactions.
Strategy 2: Functionalization at C-5 followed by C-7.
C-5 Nitro Reduction: The initial step is the reduction of the nitro group to form 7-Iodo-5-aminobenzofuran. This converts the strongly deactivating nitro group into a strongly activating amino group.
C-7 Cross-Coupling: The palladium-catalyzed cross-coupling reaction can then be performed at the C-7 position. The presence of the free amino group may require protection (e.g., as an amide) to avoid catalyst inhibition or side reactions, although many modern catalytic systems are tolerant of free amines.
Electrophilic Substitution: The strongly activating and ortho, para-directing amino group at C-5 makes the molecule more susceptible to electrophilic aromatic substitution. It would strongly direct incoming electrophiles to the C-4 and C-6 positions. This provides a pathway to tri-substituted benzofurans that is not accessible from the starting material.
These stepwise strategies allow for the selective installation of different functionalities at specific positions, providing a modular approach to building complex benzofuran-based molecules.
Ring-Opening and Rearrangement Reactions of the Benzofuran Core under Specific Conditions
While the benzofuran ring system is generally stable, it can undergo ring-opening or rearrangement reactions under specific, often energetic, conditions. These transformations are less common than substitutions on the ring but represent potential reactivity pathways.
Acid-Catalyzed Reactions: In the presence of strong acids, the furan portion of benzofuran can be protonated, which can lead to polymerization or, in some cases, ring-opening to form phenolic intermediates. rsc.org The presence of a strong electron-withdrawing nitro group may influence the stability of any cationic intermediates formed during such a process. Some benzopyran systems have been observed to rearrange to benzofuran derivatives under certain conditions, highlighting the potential for skeletal reorganization within this class of heterocycles. researchgate.net
Photochemical Reactions: Benzofurans can participate in photochemical reactions, such as [2+2] cycloadditions across the C-2/C-3 double bond. rsc.org Irradiation of benzofurans in the presence of carbonyl compounds like benzophenone (B1666685) can lead to the formation of oxetanes. acs.org Photochemical dimerization of benzofurans has also been reported. These reactions offer pathways to complex polycyclic structures that are not accessible through traditional thermal reactions.
Reductive Ring Cleavage: Under certain reductive conditions, such as with dissolving metals (e.g., sodium in liquid ammonia), the furan ring may undergo cleavage. However, these conditions are harsh and may also affect the nitro and iodo substituents.
Transition-Metal-Catalyzed Reactions: Some transition metal catalysts can induce ring-opening or rearrangement of heterocyclic systems. For example, cobalt catalysts have been used for the enantioselective ring-opening of related dihydrofurans. researchgate.net While not directly demonstrated for this compound, these examples suggest that interaction with specific metals could potentially disrupt the benzofuran core.
Interdisciplinary Research Perspectives and Future Directions in the Study of 7 Iodo 5 Nitrobenzofuran
Potential Applications in the Design of Advanced Organic Materials
The benzofuran (B130515) core is a well-established structural motif in the development of organic materials, particularly those with applications in electronics. Benzofuran derivatives have been investigated for their utility in creating efficient organic photovoltaics and field-effect transistors. acs.org The electronic properties of the 7-Iodo-5-nitrobenzofuran scaffold are significantly modulated by its substituents. The nitro group is a strong electron-withdrawing moiety, which can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the molecule. nih.gov This characteristic is highly desirable in the design of n-type organic semiconductors, materials that facilitate the transport of negative charge carriers (electrons).
Furthermore, the presence of the iodine atom offers several avenues for material design. Its large atomic size and polarizability can enhance intermolecular interactions, such as halogen bonding, which can influence the solid-state packing and morphology of thin films—critical factors for charge transport in organic electronic devices. Additionally, the carbon-iodine bond serves as a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of complex conjugated polymers and dendrimers. nih.govresearchgate.net The combination of the electron-deficient nature imparted by the nitro group and the potential for tailored intermolecular organization and derivatization through the iodo group makes this compound a promising, albeit currently theoretical, building block for advanced organic electronic materials. researchgate.net
Integration into Agrochemistry Research and Environmental Remediation Strategies
Benzofuran derivatives have been identified as a promising scaffold in the search for new agrochemicals, with some demonstrating significant herbicidal and insecticidal properties. nih.gov Structure-activity relationship studies on benzofuran-based compounds have shown that the nature and position of substituents on the ring system are crucial for their biological activity. nii.ac.jp While specific studies on this compound are not prominent, the presence of nitro and halo substituents on an aromatic core is a common feature in many commercial pesticides. nih.gov The nitro group, in particular, is found in a variety of herbicides and fungicides. nih.gov Therefore, this compound warrants investigation as a candidate for novel agrochemical development. Synthetic libraries based on this scaffold could be generated to screen for potential herbicidal, fungicidal, or insecticidal activity.
From an environmental perspective, halogenated nitroaromatic compounds are recognized as significant and often recalcitrant pollutants, stemming from their widespread use in industry and agriculture. nih.govnih.gov These compounds can be toxic and resistant to natural degradation processes. nih.gov Consequently, the study of this compound could be integrated into environmental remediation research. Investigating its environmental fate, persistence, and potential for biodegradation is crucial. Research into microbial or fungal degradation pathways for such compounds could provide valuable insights for developing bioremediation strategies for sites contaminated with related pollutants. cambridge.orgcswab.org
Advancements in General Synthetic Methodologies for Complex Halogenated and Nitrated Heterocycles
The synthesis of polysubstituted heterocycles like this compound is a complex task that drives innovation in synthetic organic chemistry. The construction of such a molecule, with specific regiochemistry, requires advanced and selective methods. A key challenge is the controlled introduction of multiple, electronically distinct functional groups onto the benzofuran core. oregonstate.edu
Modern transition metal-catalyzed cross-coupling reactions are central to achieving such syntheses. The Sonogashira cross-coupling reaction, which forms carbon-carbon bonds between sp²-hybridized carbons (like those in an aryl halide) and sp-hybridized carbons (from a terminal alkyne), is a cornerstone for building the benzofuran skeleton. nih.govresearchgate.netmdpi.com A common strategy involves the coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the furan (B31954) ring. nih.gov This tandem Sonogashira coupling/cyclization approach is a powerful tool for creating substituted benzofurans. nih.gov The synthesis of this compound would likely leverage these advanced methods, potentially starting from a pre-functionalized di-iodinated nitrophenol. The development of such synthetic routes contributes to the broader field by refining catalyst systems and reaction conditions to tolerate sensitive functional groups like the nitro group and to control the regioselectivity of the substitutions. oregonstate.edu
Emerging Research Trends in Computational and Analytical Chemistry for Heterocyclic Systems
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of complex organic molecules. cuny.edu For a molecule like this compound, DFT calculations can provide deep insights into its electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond characteristics. researchgate.net These theoretical calculations can help rationalize the molecule's potential for applications in materials science by predicting its charge transport properties or in agrochemistry by modeling its interaction with biological targets. nih.gov For instance, computational studies can elucidate the nature of non-covalent interactions, such as π-hole interactions involving the nitro group, which can be crucial for understanding molecular recognition processes. researchgate.net
Analytically, the definitive characterization of highly substituted isomers requires sophisticated techniques. X-ray crystallography is the gold standard for determining the precise three-dimensional structure of crystalline organic compounds, confirming the regiochemistry of substitution which can be ambiguous from spectroscopic methods alone. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are also vital for elucidating the connectivity and spatial relationships of atoms within the molecule in solution. The application of these computational and analytical methods is essential for unambiguously confirming the structure of synthesized this compound and for building a fundamental understanding of its structure-property relationships.
Challenges and Opportunities in the Synthesis and Application of Highly Functionalized Benzofuran Derivatives
The synthesis and application of complex molecules like this compound present both significant challenges and exciting opportunities.
Challenges:
Regioselectivity: A primary synthetic hurdle is achieving precise control over the placement of the iodo and nitro groups on the benzofuran scaffold. Many classical synthetic methods can lead to mixtures of isomers, which are often difficult to separate and characterize. oregonstate.edu Developing highly regioselective synthetic routes is a key challenge.
Functional Group Tolerance: Synthetic reactions must be compatible with both the nitro group and the carbon-iodine bond. The nitro group can be sensitive to certain reducing agents, while the C-I bond can be reactive under various catalytic conditions intended for other transformations. mdpi.com
Reactivity: The strong electron-withdrawing nature of the nitro group deactivates the aromatic system, potentially making subsequent electrophilic substitution reactions difficult. mdpi.com
Opportunities:
Novel Electronic Properties: The combination of a heavy halogen and a strong electron-withdrawing group on a conjugated heterocyclic system offers the potential for unique optoelectronic properties. This creates opportunities for the development of new organic semiconductors, components for sensors, or other advanced materials. researchgate.net
Synthetic Versatility: The carbon-iodine bond is a versatile functional group that can be readily converted into other groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a gateway to a wide range of more complex benzofuran derivatives. nih.govresearchgate.net This makes this compound a valuable intermediate for building molecular libraries for drug discovery or materials science.
Probing Structure-Activity Relationships: As a precisely functionalized molecule, it serves as an excellent platform for probing structure-activity relationships. By systematically modifying the iodo or nitro groups, researchers can gain a deeper understanding of how these specific functionalities influence biological activity in agrochemicals or charge transport in organic materials. nih.gov
Q & A
Q. Basic Research Focus
- HPLC-DAD/ELSD : Use a C18 column (MeCN/H₂O gradient) to resolve iodinated byproducts (retention time shifts ~0.5–1.0 min per substituent).
- Elemental analysis : Confirm iodine content (±0.3% deviation from theoretical).
- Mass spectrometry : High-resolution ESI-MS can detect trace halogenated impurities (e.g., diiodo analogs) at ppm levels .
How does the steric and electronic profile of this compound influence its utility as a building block in medicinal chemistry?
Advanced Research Focus
The compound’s dual functionality enables diverse derivatization:
- Nitro group : Serves as a bioisostere for sulfonamides or carboxylates in enzyme inhibition.
- Iodo substituent : Facilitates late-stage diversification via click chemistry (e.g., Cu-free azide-alkyne cycloaddition).
- Conformational rigidity : The planar benzofuran core enhances target binding entropy, as shown in docking studies with COX-2 (ΔG = −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
